2-Bromo-4-methylbenzoic acid
Overview
Description
2-Bromo-4-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where a bromine atom is substituted at the second position and a methyl group at the fourth position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methylbenzoic acid can be synthesized through several methods. One common method involves the bromination of p-toluic acid in the presence of an acid catalyst. The reaction typically requires heating in a solvent such as acetic acid . Another method involves the hydrolysis of 2-bromo-4-methylbenzonitrile .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process includes the use of bromine and an acid catalyst under controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) are commonly used for bromination reactions.
Hydrolysis: Hydrolysis of nitriles to carboxylic acids can be achieved using acidic or basic conditions.
Major Products Formed
- 4′-Hydroxy-5:6′-dimethyldibenzo-α-pyrone
- 2-Bromo-4-methylbenzophenone
- 7-Hydroxy-5′-methyl-6-n-hexyl-3:4-benzocoumarin
Scientific Research Applications
2-Bromo-4-methylbenzoic acid has a wide range of applications in scientific research:
- Chemistry : It is used as an intermediate in the synthesis of various organic compounds and as a building block in complex chemical reactions .
- Biology : The compound is used in the synthesis of biologically active molecules, including pharmaceuticals .
- Medicine : It serves as an intermediate in the production of drugs such as eprosartan, an antihypertensive agent .
- Industry : It is utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylbenzoic acid involves its participation in various chemical reactions. The bromine atom in the compound makes it reactive towards nucleophiles, allowing it to undergo substitution reactions. Additionally, the carboxylic acid group can participate in esterification and amidation reactions, forming various derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylbenzaldehyde
- 3-Bromo-4-methylbenzoic acid
- 4-Bromo-2-methylbenzoic acid
Uniqueness
2-Bromo-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzoic acids. Its combination of a bromine atom and a methyl group on the benzene ring makes it a valuable intermediate in organic synthesis and pharmaceutical production .
Properties
IUPAC Name |
2-bromo-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYYOHPHSYCHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280374 | |
Record name | 2-Bromo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-27-0 | |
Record name | 2-Bromo-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7697-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 16629 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7697-27-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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